4-[(4-Hydroxy-2-methyl-6-quinolyl)carbonylamino]benzamide
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Overview
Description
4-[(4-Hydroxy-2-methyl-6-quinolyl)carbonylamino]benzamide is a complex organic compound that belongs to the quinoline family This compound is characterized by its unique structure, which includes a quinoline moiety and a benzamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Hydroxy-2-methyl-6-quinolyl)carbonylamino]benzamide typically involves multiple steps. One common method involves the reaction of 4-hydroxy-2-methylquinoline-6-carboxylic acid with benzoyl chloride to form the intermediate 4-[(4-hydroxy-2-methylquinolin-6-yl)carbonyl]benzoic acid. This intermediate is then reacted with ammonia or an amine to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of advanced techniques such as microwave irradiation and high-pressure reactors can enhance reaction efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
4-[(4-Hydroxy-2-methyl-6-quinolyl)carbonylamino]benzamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The benzamide group can undergo nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions
Major Products
The major products formed from these reactions include quinone derivatives, alcohol derivatives, and substituted benzamides .
Scientific Research Applications
4-[(4-Hydroxy-2-methyl-6-quinolyl)carbonylamino]benzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It has been studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Research has explored its potential as an anti-cancer agent and its role in drug development.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of 4-[(4-Hydroxy-2-methyl-6-quinolyl)carbonylamino]benzamide involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This compound can also interact with DNA and proteins, affecting various cellular pathways .
Comparison with Similar Compounds
Similar Compounds
- 4-Hydroxy-2-methylquinoline-6-carboxylic acid
- 4-Hydroxy-6-(trifluoromethoxy)quinoline-3-carboxylic acid
- 6-Fluoro-2-(4-fluorophenyl)-4-quinolinecarboxylic acid
Uniqueness
4-[(4-Hydroxy-2-methyl-6-quinolyl)carbonylamino]benzamide is unique due to its specific combination of a quinoline moiety and a benzamide group. This structure imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
Molecular Formula |
C18H15N3O3 |
---|---|
Molecular Weight |
321.3 g/mol |
IUPAC Name |
N-(4-carbamoylphenyl)-2-methyl-4-oxo-1H-quinoline-6-carboxamide |
InChI |
InChI=1S/C18H15N3O3/c1-10-8-16(22)14-9-12(4-7-15(14)20-10)18(24)21-13-5-2-11(3-6-13)17(19)23/h2-9H,1H3,(H2,19,23)(H,20,22)(H,21,24) |
InChI Key |
CQVAPAWYLMVWRF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)C2=C(N1)C=CC(=C2)C(=O)NC3=CC=C(C=C3)C(=O)N |
Origin of Product |
United States |
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